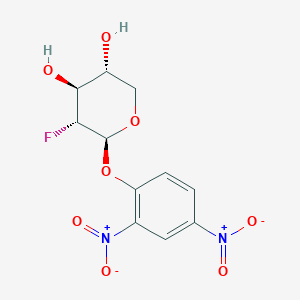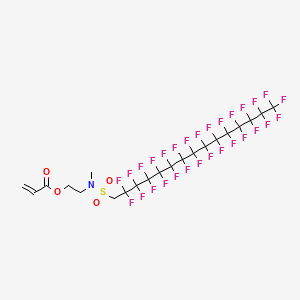
3-Amino-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It contains an α-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . This compound is naturally occurring and plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-hydroxypropanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by reductive amination to form 3-phosphoserine, which is then hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to overproduce this amino acid. The fermentation process involves the use of glucose as a carbon source, and the product is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: It can be reduced to form ethanolamine.
Substitution: It can undergo substitution reactions to form derivatives such as phosphoserine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylation reactions often use reagents like ATP and kinases.
Major Products Formed
Oxidation: Pyruvate
Reduction: Ethanolamine
Substitution: Phosphoserine
Scientific Research Applications
3-Amino-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.
Medicine: It is used in the formulation of parenteral nutrition solutions and as a supplement in various therapeutic diets.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other chemicals
Mechanism of Action
3-Amino-3-hydroxypropanoic acid exerts its effects through various molecular pathways. It is involved in the biosynthesis of proteins by being incorporated into polypeptide chains during translation. It also serves as a precursor for the synthesis of other important biomolecules such as glycine and cysteine. The compound interacts with enzymes and receptors in metabolic pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Alanine: Contains a methyl group as its side chain.
Threonine: Similar structure but with an additional methyl group on the hydroxyl-bearing carbon
Uniqueness
3-Amino-3-hydroxypropanoic acid is unique due to its hydroxymethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a versatile building block in biochemical processes and industrial applications .
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
3-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(5)1-3(6)7/h2,5H,1,4H2,(H,6,7) |
InChI Key |
RZZWBMZSZLDNFS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


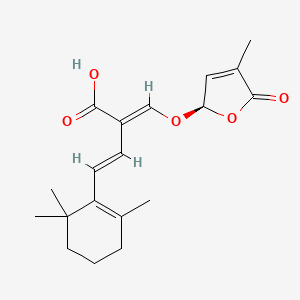
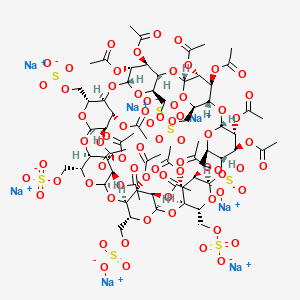
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
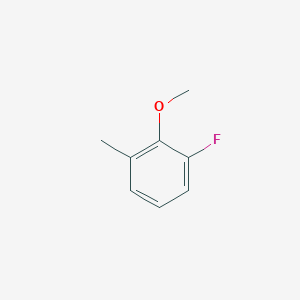




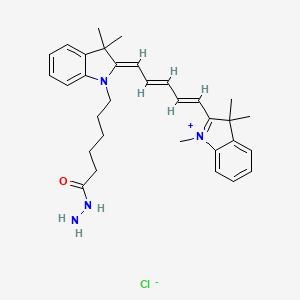
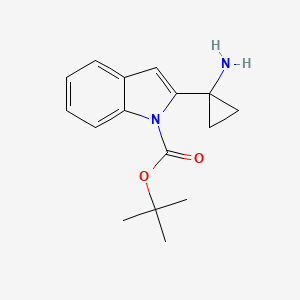
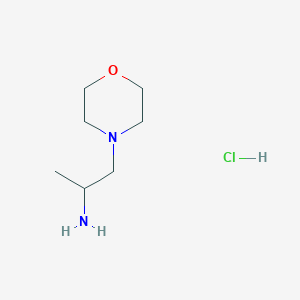
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
